4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde
Description
4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde is a nitro-substituted aromatic aldehyde featuring a pyridine ring linked via an ether group to a benzaldehyde moiety. Its structure combines the electron-withdrawing effects of the nitro group (at the 3-position of the pyridine ring) and the aldehyde functional group, making it a versatile intermediate in organic synthesis, particularly for heterocyclic compounds like azaindolines . The compound’s synthesis likely involves nucleophilic substitution between a pyridine derivative (e.g., 3-nitropyridin-2-ol) and 4-fluorobenzaldehyde, followed by oxidation to yield the aldehyde group.
Properties
IUPAC Name |
4-(3-nitropyridin-2-yl)oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-8-9-3-5-10(6-4-9)18-12-11(14(16)17)2-1-7-13-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMUADYGMMIOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde typically involves the reaction of 3-nitropyridine-2-ol with 4-formylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage between the nitropyridine and benzaldehyde groups.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 4-[(3-aminopyridin-2-yl)oxy]benzaldehyde.
Substitution: The nitropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products
Oxidation: 4-[(3-Nitropyridin-2-yl)oxy]benzoic acid.
Reduction: 4-[(3-Aminopyridin-2-yl)oxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitropyridine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde and related compounds:
Key Comparisons:
Electronic Effects: The nitro group in this compound is positioned on the pyridine ring rather than the benzaldehyde moiety (as in 4-nitrobenzaldehyde).
Synthetic Utility :
- Unlike simpler nitrobenzaldehydes, the pyridine-ether linkage in the target compound enables participation in cation-directed cyclizations, as seen in azaindoline synthesis under inert conditions (e.g., argon/nitrogen atmosphere) .
Solubility and Stability :
- Pyridine derivatives generally exhibit higher polarity and solubility in polar aprotic solvents (e.g., THF, DCM) compared to nitrobenzaldehydes. However, the nitro group may render the compound photosensitive, necessitating storage in dark conditions—a trait shared with 2-nitrobenzaldehyde .
Coordination Chemistry :
- While pyridine-dicarboxylic acids (e.g., pyridine-2,3-dicarboxylic acid) are well-established ligands, the target compound’s aldehyde group offers a reactive site for condensation reactions, enabling the formation of imine-linked complexes .
Biological Activity
4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde, a compound with the molecular formula , has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a nitropyridine moiety linked to a benzaldehyde group via an ether bond. This unique configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.20 g/mol |
| CAS Number | 847446-87-1 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine can effectively inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 6.25 μg/mL against Gram-positive and Gram-negative bacteria, suggesting a strong potential for antimicrobial applications .
Cytotoxic Effects
In vitro studies have begun to explore the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways. Further research is necessary to elucidate these mechanisms fully.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The nitro group may enhance electron affinity, facilitating interactions with nucleophilic sites on target proteins.
Case Studies
- Antimicrobial Efficacy : A study published in MDPI demonstrated that related pyridine compounds exhibited robust antimicrobial activity against strains like E. coli and S. aureus. This study utilized various synthetic routes to modify the pyridine structure, enhancing activity .
- Cytotoxicity in Cancer Research : Research conducted at a university laboratory explored the cytotoxic effects of several nitro-substituted compounds on breast cancer cell lines, showing promising results for compounds structurally related to this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
